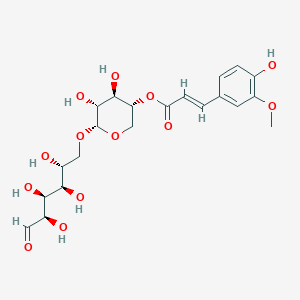

Feruloyated xyloglucan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

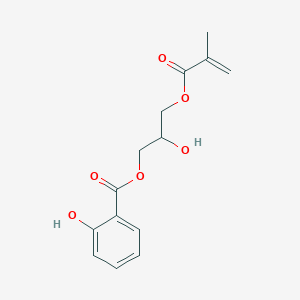

Feruloylated xyloglucan (FXG) is a type of hemicellulose that is found in the cell walls of plants. It is a polysaccharide that is composed of a backbone of glucose and xylose molecules, which are linked together by beta-1,4-glycosidic bonds. These molecules are then decorated with ferulic acid, which is attached to the xylose residues by ester bonds. FXG is widely distributed in nature and is found in many different types of plants, including cereals, fruits, and vegetables.

Wirkmechanismus

The mechanism of action of Feruloyated xyloglucan is not fully understood, but it is believed to involve the interaction of ferulic acid with other molecules in the cell wall. Ferulic acid can form cross-links between different polysaccharides in the cell wall, which can increase the strength and rigidity of the cell wall. Ferulic acid can also act as an antioxidant, which can protect the cell wall from oxidative damage.

Biochemical and Physiological Effects:

Feruloyated xyloglucan has been shown to have a range of biochemical and physiological effects. It can improve the mechanical properties of the cell wall, which can increase the resistance of plants to mechanical stress. Feruloyated xyloglucan can also improve the water-holding capacity of the cell wall, which can improve the drought resistance of plants. In addition, Feruloyated xyloglucan has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Feruloyated xyloglucan in lab experiments is that it is a natural polysaccharide that is widely available and relatively inexpensive. Feruloyated xyloglucan is also biodegradable and non-toxic, which makes it a safe and environmentally friendly material to work with. One limitation of using Feruloyated xyloglucan in lab experiments is that it can be difficult to isolate and purify, which can affect the reproducibility of results.

Zukünftige Richtungen

There are many potential future directions for research on Feruloyated xyloglucan. One area of interest is the development of new synthesis methods for Feruloyated xyloglucan that are more efficient and cost-effective. Another area of interest is the investigation of the anti-inflammatory, anti-cancer, and anti-diabetic properties of Feruloyated xyloglucan, and the development of new pharmaceutical applications for this polysaccharide. Finally, there is a need for further research on the biochemical and physiological effects of Feruloyated xyloglucan, particularly in relation to plant growth and stress resistance.

Synthesemethoden

Feruloyated xyloglucan can be synthesized by the enzymatic or chemical modification of xyloglucan. The enzymatic method involves the use of specific enzymes, such as xyloglucan endotransglycosylase (XET), to attach ferulic acid to the xyloglucan backbone. The chemical method involves the use of chemical reagents, such as N-hydroxysuccinimide (NHS), to activate the carboxyl group of ferulic acid and then attach it to the xyloglucan backbone.

Wissenschaftliche Forschungsanwendungen

Feruloyated xyloglucan has been extensively studied for its potential applications in various fields, including food, pharmaceuticals, and agriculture. In the food industry, Feruloyated xyloglucan has been used as a food additive to improve the texture and stability of food products. In the pharmaceutical industry, Feruloyated xyloglucan has been investigated for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, Feruloyated xyloglucan has been studied for its ability to improve plant growth and resistance to environmental stress.

Eigenschaften

CAS-Nummer |

129724-46-5 |

|---|---|

Produktname |

Feruloyated xyloglucan |

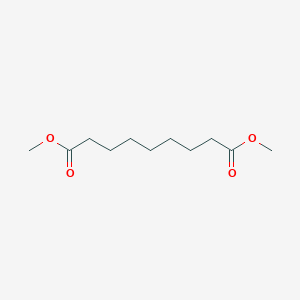

Molekularformel |

C21H28O13 |

Molekulargewicht |

488.4 g/mol |

IUPAC-Name |

[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C21H28O13/c1-31-14-6-10(2-4-11(14)23)3-5-16(26)34-15-9-33-21(20(30)19(15)29)32-8-13(25)18(28)17(27)12(24)7-22/h2-7,12-13,15,17-21,23-25,27-30H,8-9H2,1H3/b5-3+/t12-,13+,15+,17+,18+,19-,20+,21-/m0/s1 |

InChI-Schlüssel |

FOBCQSVMKGAIJG-AJHJGYGNSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2CO[C@@H]([C@@H]([C@H]2O)O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2COC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2COC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)O |

Synonyme |

feruloyated xyloglucan O-(4-O-feruloyl-alpha-xylopyranosyl)-(1-6)-glucopyranose O-(4-O-trans-feruloyl-alpha-D-xylopyranosyl)-(1-6)-D-glucopyranose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)

![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)